molecular formula C20H22N8O5 B129686 D-Amethopterin CAS No. 51865-79-3

D-Amethopterin

Cat. No. B129686
CAS RN: 51865-79-3
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-CYBMUJFWSA-N
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Description

D-Amethopterin, also known as Methotrexate, is a member of folic acids and an antineoplastic antimetabolite with immunosuppressant properties .


Synthesis Analysis

The synthesis of D-Amethopterin involves a target-oriented stereodivergent propargylic substitution reaction to access four stereoisomers of amathaspiramide D and its analogues . The key substituted 2-pyrrolidone intermediate was synthesized with excellent selectivity .


Molecular Structure Analysis

D-Amethopterin has a molecular formula of C20H22N8O5 and a molecular weight of 454.4 g/mol . Its IUPAC name is (2 R )-2- [ [4- [ (2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid .

Scientific Research Applications

Oncology: Antineoplastic Agent

D-Methotrexate serves as a cornerstone in the treatment of a variety of hematologic and non-hematologic malignancies . As a folate antagonist, it inhibits the enzyme dihydrofolate reductase, leading to a decrease in DNA synthesis and cell replication . It’s used both as a monotherapy and in combination with other agents, significantly improving outcomes in diseases like acute lymphoblastic leukemia.

Rheumatology: Anti-inflammatory and Immunomodulation

In rheumatologic disorders such as rheumatoid arthritis, D-Methotrexate exerts its effects by reducing inflammation and modulating the immune system . It’s considered a disease-modifying antirheumatic drug (DMARD), which can slow disease progression and preserve joint function.

Dermatology: Treatment of Psoriasis

D-Methotrexate is effective in the management of psoriasis, a chronic autoimmune skin condition. It helps control the rapid turnover of skin cells and has immunosuppressive properties that are beneficial in severe cases .

Ectopic Pregnancy Management

In the field of obstetrics, D-Methotrexate is utilized for the medical management of ectopic pregnancies. It facilitates the absorption of the pregnancy tissue, thus avoiding the need for surgical intervention in selected cases .

Graft Versus Host Disease (GVHD) Prophylaxis

D-Methotrexate is employed in the prevention of GVHD, a complication of allogeneic tissue transplantation. It helps in reducing the immune response of the transplanted graft against the host’s body .

Nanotechnology: Drug Delivery Systems

Recent advancements have explored the encapsulation of D-Methotrexate in nanoparticles to enhance its delivery to cancer cells while minimizing systemic toxicity. This approach aims to improve the drug’s efficacy and reduce adverse effects .

High-Dose Methotrexate Therapy in Oncology

High-dose methotrexate therapy is used in certain types of cancers, including osteosarcoma. It involves administering large doses of the drug, followed by a rescue agent to mitigate toxicity, allowing for higher drug concentrations at the tumor site .

Combination Therapies in Cancer

D-Methotrexate is part of various chemotherapeutic regimens, such as MOPP and CHOP, for the treatment of lymphomas. Its role in combination therapies is crucial for enhancing the overall response rate and achieving remission .

Mechanism of Action

Target of Action

D-Amethopterin, also known as D-Methotrexate, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate pathway as it catalyzes the conversion of dihydrofolate to the active tetrahydrofolate .

Mode of Action

D-Methotrexate acts by inhibiting DHFR , thereby blocking the body’s use of folic acid . This inhibition prevents the synthesis of nucleotides, which are essential for DNA replication and cell division . As a result, D-Methotrexate effectively suppresses inflammation and prevents cell division .

Biochemical Pathways

The major physiological interactions of D-Methotrexate include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, D-Methotrexate disrupts the folate pathway, leading to a decrease in nucleotide synthesis and ultimately affecting cell division .

Pharmacokinetics

D-Methotrexate exhibits a bioavailability of 60% at lower doses, which decreases at higher doses . It is primarily metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . D-Methotrexate is primarily excreted through urine (80-100%), with small amounts excreted through feces .

Result of Action

The inhibition of DHFR by D-Methotrexate leads to a decrease in nucleotide synthesis, which in turn prevents cell division . This makes D-Methotrexate an effective chemotherapy agent and immune-system suppressant, used to treat a variety of conditions including cancer, autoimmune diseases, and ectopic pregnancies .

Action Environment

The action, efficacy, and stability of D-Methotrexate can be influenced by various environmental factors. For instance, it has been noted that D-Amethopterin is unstable in the environment due to degradation by light and heat . Furthermore, in individuals with kidney problems, lower doses of D-Methotrexate may be needed .

Future Directions

Future research directions could involve the development of neurological disorders in Alzheimer’s disease or myasthenia gravis . Phase II/III clinical trials are showing promising results from new topical agents .

properties

IUPAC Name

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317276
Record name D-Methotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Amethopterin

CAS RN

51865-79-3
Record name D-Methotrexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51865-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Amethopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Methotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOTREXATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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